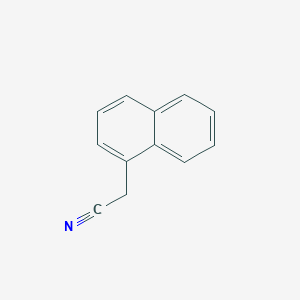
1-Naphthylacetonitrile
Übersicht
Beschreibung
1-Naphthylacetonitrile, also known as 1-Naphthaleneacetonitrile, is an organic compound with the molecular formula C₁₂H₉N. It is a derivative of naphthalene, where a nitrile group is attached to the acetonitrile moiety. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Naphthylacetonitrile can be synthesized through the reaction of 1-chloromethyl naphthalene with potassium cyanide. The process involves the following steps :
Selection of Raw Materials: Potassium cyanide and 1-chloromethyl naphthalene are selected as the main raw materials.
Heating: Potassium cyanide is heated to 40-43 degrees Celsius, and 1-chloromethyl naphthalene is heated to 30-32 degrees Celsius.
Reaction: The heated potassium cyanide is placed in a reactor, and the 1-chloromethyl naphthalene is added dropwise. The mixture is then heated to 55-70 degrees Celsius and stirred.
Catalysis: A catalyst is added, and the reaction is allowed to proceed at 75-80 degrees Celsius for 30-45 seconds.
Drying and Crystallization: The mixture is transferred to a drying device, dried at 200-240 degrees Celsius, and then crystallized to obtain this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
1-Naphthylacetonitrile undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of this compound can lead to the formation of naphthalene carboxylic acids.
Reduction
Reagents: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Conditions: Conducted under controlled temperatures and pressures.
Products: Reduction can convert the nitrile group to an amine, resulting in compounds like 1-naphthylmethylamine.
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: Carried out in the presence of a solvent like dichloromethane.
Products: Substitution reactions can introduce halogen atoms into the naphthalene ring, forming halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthylacetonitrile has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of agomelatine, this compound undergoes catalytic hydrogenation and acetylation to form the final product. The catalytic activity of nickel oxide nanoparticles plays a crucial role in this process .
Vergleich Mit ähnlichen Verbindungen
1-Naphthylacetonitrile can be compared with other similar compounds such as:
2-Naphthylacetonitrile: Similar in structure but with the nitrile group attached to the second position of the naphthalene ring.
1-Naphthylmethylamine: A reduction product of this compound with an amine group instead of a nitrile group.
1-Naphthylacetic acid: An oxidation product with a carboxylic acid group.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
2-naphthalen-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRMWUNUKVUHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059630 | |
| Record name | 1-Naphthaleneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132-75-2 | |
| Record name | 1-Naphthaleneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthaleneacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthylacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthaleneacetonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthaleneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-naphthylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NAPHTHALENEACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV0P82P2R0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 1-Naphthylacetonitrile?
A1: One established method involves a two-step process starting with 7-methoxy-1-tetralone. The first step is a dehydration cyanation reaction using a single amine catalyst, followed by a dehydrogenation aromatization reaction. Notably, this synthesis utilizes a one-pot method, eliminating the need for intermediate purification and increasing overall yield to an impressive 97%. [] Another approach focuses on the synthesis of ethyl 1-naphthylacetate from 1-naphthyl acetonitrile using acid catalysis followed by esterification with ethanol. []
Q2: What is the impact of HMPA on the addition of lithiated this compound to aromatic aldehydes?
A3: In the presence of HMPA, a fascinating phenomenon occurs: the reaction favors syn-selective addition to aromatic aldehydes, a selectivity not observed in pure THF. This is attributed to HMPA's ability to promote the retro-aldol reaction, ultimately influencing the thermodynamically controlled aldol diastereoselectivity. [, ]
Q3: What insights do 7Li/31P NMR studies provide about lithiated this compound in HMPA−THF solutions?
A4: These NMR studies reveal the formation of distinct species depending on the HMPA concentration. At low HMPA concentrations (0.25−2 equivalents), HMPA-solvated monomeric and dimeric contact ion pairs are observed. As the HMPA concentration increases (4−6 equivalents), the spectra provide evidence for the formation of HMPA-solvated separated ion pairs. []
Q4: How has this compound been utilized in the synthesis of fluorescent heterocyclic systems?
A5: this compound serves as a key building block in the synthesis of 3H-benzo[a]pyrazolo[3,4-j]acridine, a novel fluorescent heterocyclic system. This synthesis involves reacting 1-alkyl-5-nitro-1H-indazoles with this compound via nucleophilic substitution of hydrogen. The resulting fluorophores exhibit promising optical properties, including high quantum yields, surpassing even well-known fluorescent dyes like fluorescein in some cases. []
Q5: What is the role of this compound in the synthesis of Agomelatine?
A6: this compound serves as a crucial precursor in the synthesis of Agomelatine, a medication used to treat major depressive disorder. One method involves the reduction of methoxy-1-naphthylacetonitrile using NaBH4/I2, followed by acetylation with acetyl chloride to yield Agomelatine. [] An alternative approach employs a novel process utilizing a specific compound (not disclosed) in the industrial synthesis of Agomelatine. []
Q6: Has this compound been explored for applications beyond fluorescent dyes and Agomelatine synthesis?
A7: Yes, researchers have investigated the synthesis and pharmacological evaluation of α,α-disubstituted derivatives of this compound. [] Furthermore, studies have explored the alkylation of this compound derivatives in aqueous media. [] Additionally, this compound plays a crucial role in the synthesis of 3H-benzo[a]imidazo[4,5-j]acridines, compounds studied for their antiviral, antibacterial, and cytotoxic properties. [] A novel synthesis of Agomelatine utilizing a one-pot catalytic hydrogenation and acetylation with NiO, starting from this compound, has also been reported. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)











![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
